N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide
Description
N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This compound features a thiazinanone ring, which is known for its potential antibacterial, antifungal, antitumor, and antioxidant properties .
Properties
IUPAC Name |
N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(15-8-10-20(17)11-9-15)6-7-14-21(18,19)12-4-2-1-3-5-12/h1-5,14H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSBOGGQMVNALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide typically involves a multicomponent condensation or a two-step process. One common method includes the reaction of an amine, mercapto acid, and carbonyl compounds . For instance, the reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst has been used to synthesize similar thiazinanone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in a variety of derivatives with different functional groups attached to the thiazinanone ring .
Scientific Research Applications
N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial resistance and developing new antimicrobial agents.
Medicine: Its antitumor and antioxidant activities are of interest for developing new therapeutic agents for cancer and oxidative stress-related diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. The compound’s antitumor effects could involve inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinanone derivatives, such as:
- 3-Alkyl-2-aryl-1,3-thiazinan-4-ones
- 3-pyridin-2-ylmethyl-1,3-thiazinan-4-ones
- 3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one
Uniqueness
N-[3-oxo-3-(1-oxo-1,4-thiazinan-4-yl)propyl]benzenesulfonamide is unique due to its specific structural features and the combination of a thiazinanone ring with a benzenesulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
